1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol, also known as MDL-100,907, is a selective antagonist for the dopamine D4 receptor. This molecule has been widely studied for its potential use in treating various neuropsychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol has been widely studied for its potential use in treating various neuropsychiatric disorders. In animal models, this molecule has been shown to have antipsychotic, antidepressant, and anxiolytic effects. It has also been studied for its potential use in treating ADHD.
Mecanismo De Acción
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol is a selective antagonist for the dopamine D4 receptor. This receptor is involved in regulating dopamine signaling in the brain, which is important for a variety of cognitive and emotional processes. By blocking the D4 receptor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol may modulate dopamine signaling and improve symptoms of neuropsychiatric disorders.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol has been shown to have a variety of biochemical and physiological effects. In animal models, this molecule has been shown to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its antipsychotic effects. It has also been shown to increase serotonin release in the hippocampus, which may contribute to its antidepressant effects. Additionally, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol has been shown to increase acetylcholine release in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol in lab experiments is that it is a selective antagonist for the dopamine D4 receptor, which allows for more precise manipulation of dopamine signaling. However, one limitation is that it may have off-target effects on other receptors, which may complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol. One direction is to further investigate its potential use in treating neuropsychiatric disorders, particularly schizophrenia, bipolar disorder, and ADHD. Another direction is to investigate its potential use in cognitive enhancement, particularly in individuals with cognitive deficits. Additionally, further research is needed to better understand its mechanism of action and to develop more selective and potent analogs.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol involves several steps. First, 2,5-dimethoxybenzaldehyde is reacted with ethyl acetoacetate to form 2,5-dimethoxyphenyl-2-propen-1-one. This compound is then reacted with 3,4-methylenedioxyphenylacetonitrile to form 1-(3,4-methylenedioxyphenyl)-2-(2,5-dimethoxyphenyl)prop-2-en-1-one. The final step involves the reduction of this compound with lithium aluminum hydride to form 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,16)10-15-9-11-5-3-6-12-13(11)18-8-4-7-17-12/h3,5-6,15-16H,4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRZZTFGXRFTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1=C2C(=CC=C1)OCCCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.